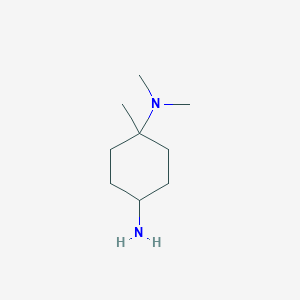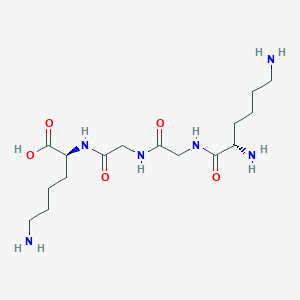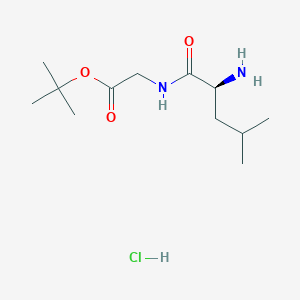![molecular formula C14H9F3N2O B1449125 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261839-78-4](/img/structure/B1449125.png)
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (6-TFMPP) is an organic compound belonging to the heterocyclic aromatic family of pyrrolo[3,2-b]pyridines. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 6-TFMPP has been extensively studied due to its potential applications in medicinal chemistry and material science. In particular, its unique chemical and physical properties have made it a target for various synthetic and analytical studies.
Applications De Recherche Scientifique
Structure and Vibrational Spectra Analysis
- Research Focus : Theoretical and experimental investigations were conducted on the structure and vibrational spectra of related compounds, demonstrating the utility of these analyses in understanding the molecular characteristics of such compounds (Bahgat, Jasem, & El‐Emary, 2009).
Synthesis and Anticancer Evaluation
- Research Focus : Novel compounds structurally related to 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine have been synthesized and evaluated for anticancer activity. This highlights the potential of such compounds in the development of new anticancer agents (Chavva et al., 2013).
Cytotoxic Activity Analysis
- Research Focus : A series of novel derivatives were prepared and screened for cytotoxic activity against various human cancer cell lines, underlining the importance of these compounds in cancer research (Kurumurthy et al., 2014).
Reaction Mechanism Studies
- Research Focus : Studies on the reaction of amines with trifluoromethyl-β-diketones, leading to the formation of 1H-Pyrrolo[3,2-b]pyridines, provide insight into the reaction mechanisms and the influence of various factors on these processes (De Rosa et al., 2015).
Microwave-Assisted Synthesis and Bio-Evaluation
- Research Focus : The microwave-assisted synthesis of novel compounds with potential antibacterial and antifungal properties demonstrates the versatility of these compounds in the field of medicinal chemistry (Jha & Ramarao, 2017).
Safety and Hazards
The safety and hazards associated with compounds containing a trifluoromethoxy group can vary depending on the specific compound. For example, a safety data sheet for a related compound, “6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine”, indicates that it is a flammable liquid and vapor, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHJURKXVNWLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)






![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)
![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)